REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][Cl:10].OCCNCCNCCO>O=S(Cl)Cl>[ClH:1].[ClH:1].[Cl:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][Cl:10] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCNCCNCCCl
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
OCCNCCNCCO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O=S(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess SOCl2 was then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with isopropanol
|
Type
|
CUSTOM
|
Details
|
Crystallisation
|
Type
|
ADDITION
|
Details
|
containing just enough water
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solids
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.ClCCNCCNCCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |